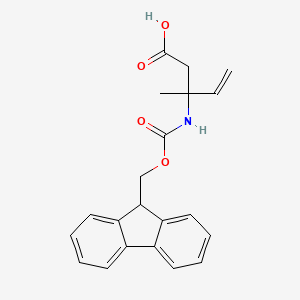

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

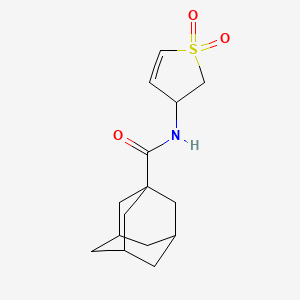

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is a type of amino acid derivative that is often used in peptide synthesis. The Fmoc group (fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids often involves the use of a safety catch sulfonamide resin . A highly efficient and environmentally more benign synthesis of Fmoc-N-methyl-α-amino acids from the corresponding Fmoc-amino acid, via intermediate 5-oxazolidinones, has been developed .Molecular Structure Analysis

The sodium salts of amino acids with hydrophobic fluorenyl methyloxy carbonyl (FMOC) group and short alkyl side chains are found to have surfactant properties . Powder X-ray diffraction measurements indicated that these surfactants adopt bilayer structures .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Solid-phase peptide synthesis (SPPS) is one of the most established chemical processes owing to decades of development .Physical And Chemical Properties Analysis

The critical micelle concentrations (CMCs) for the sodium salts of FMOC- l -valine, FMOC- l -leucine, and FMOC- l -isoleucine have been determined to be ∼0.1 M . The sodium salt of FMOC- l -norleucine forms a gel at >0.2 M .Scientific Research Applications

Biomedical Applications

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication . This application is particularly important in regenerative medicine.

Drug Delivery Systems

The peptide-based hydrogels (PHGs) formed by this compound can be used as drug delivery systems . They can encapsulate drugs and release them in a controlled manner, improving the efficiency of drug delivery and reducing side effects.

Diagnostic Tools

The hydrogels formed by this compound can also be used as diagnostic tools for imaging . They can encapsulate imaging agents and deliver them to specific sites in the body, enhancing the quality of medical imaging.

Synthesis of Inhibitors

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid is an intermediate used in the preparation of phosphoserine-containing tetrapeptides with hydrophobic N-terminal acyl groups as inhibitors of the BRCA1 protein . These inhibitors can potentially be used in the treatment of certain types of cancer.

Solid-Phase Synthesis

This compound can be used in solid-phase synthesis methods . For example, it can be used in the development of a method for the synthesis of Fmoc-N-Me-AA-OH using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy .

Mechanism of Action

Target of Action

The primary target of N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid, also known as 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpent-4-enoic acid, is the amine group . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

The compound acts by protecting the amine group during peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile and is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) .

Pharmacokinetics

The compound is stable at room temperature, with a long shelf-life , suggesting that it may have good stability and bioavailability.

Result of Action

The result of the compound’s action is the successful synthesis of peptides with protected amine groups . This allows for the controlled assembly of peptide chains, which is crucial in the development of peptide-based drugs and research.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature. For instance, the Fmoc group is base-labile and is rapidly removed in a basic environment . Additionally, the compound is stable at room temperature , suggesting that it may be less stable at higher temperatures.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-3-21(2,12-19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCUTSMBIWACHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-(+/-)-3-amino-3-methylpent-4-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid](/img/structure/B2916295.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2916299.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2916300.png)

ruthenium(II) chloride](/img/structure/B2916302.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea](/img/structure/B2916303.png)

![N-(2-(diethylamino)ethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2916304.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2916306.png)

![(E)-3-(6-Chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2916308.png)

![N-(2-methyl-5-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2916313.png)

![Thiomorpholin-4-yl-[4-[[3-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2916316.png)